molecular formula C13H18ClN3O2 B1438519 2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride CAS No. 5534-87-2

2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride

Cat. No.: B1438519
CAS No.: 5534-87-2
M. Wt: 283.75 g/mol
InChI Key: ZDPHQBGGDPVCTK-UHFFFAOYSA-N
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Description

“2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride” is a chemical compound that has captured the attention of researchers. It is a derivative of indole, a heterocyclic compound that is aromatic in nature . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful for developing new derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives, including “this compound”, is characterized by the presence of an indole nucleus . This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Carcinogenicity Studies

The compound has been studied for its potential carcinogenicity when aromatic rings are replaced by isosteric/isoelectronic aromatic rings. For instance, thiophene analogues of carcinogens benzidine and 4-aminobiphenyl were synthesized and evaluated. Their activity profiles observed in vitro were consistent with known chemistry, indicating potential carcinogenicity. However, the chemical and biological behavior casts doubt on their capability to elicit tumors in vivo (Ashby et al., 1978).

Heterocyclic Synthesis

The review presents a systematic survey of the preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, emphasizing its importance as an intermediate for synthesizing a variety of heterocyclic systems. This showcases its significance in the synthesis of novel and useful heterocyclic systems (Gouda et al., 2015).

Analgesic and Anesthetic Uses

The compound's analogue, ketamine hydrochloride, is recognized for its anesthetic and short-acting analgesic properties. The paper reviewed the efficacy of low-dose ketamine in acute postoperative pain management. It was concluded that ketamine might improve postoperative pain management and reduce opioid-related adverse effects (Schmid et al., 1999).

Study of Biological Effects

A review of the toxicology of related compounds like acetamide and formamide, including their mono and dimethyl derivatives, provided substantial information on the biological consequences of exposure to these chemicals. This highlights the varied biological responses and the importance of understanding the potential usage of these compounds (Kennedy, 2001).

Aspartame Metabolism Studies

The metabolism of the aspartyl moiety of aspartame (related to the compound ) was extensively reviewed, providing insights into its conversion to CO2 or incorporation into body constituents. This indicates the compound's involvement in various metabolic pathways and potential effects on the body (Ranney & Oppermann, 1979).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride” and other indole derivatives could have promising future directions in the field of medicinal chemistry.

Properties

IUPAC Name

2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14;/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPHQBGGDPVCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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